molecular formula C25H38N4O4 B1260578 Abyssenine A

Abyssenine A

Cat. No. B1260578
M. Wt: 458.6 g/mol
InChI Key: BAVHHCZUKBUMSO-WUXBUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abyssenine A is a natural product found in Ziziphus mucronata with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Abyssenine A, a cyclopeptide alkaloid, has been synthesized successfully with key techniques involving copper-mediated Ullmann coupling and Claisen rearrangement, demonstrating the utility of these methods in organic synthesis (Toumi, Couty, & Evano, 2007).
  • The synthesis of abyssenine A utilized strategies like palladium-catalyzed β-functionalizations, highlighting the potential of N-methylated amino acids and peptides in natural product synthesis (Kinsinger & Kazmaier, 2018).
  • A general route for synthesizing cyclopeptide alkaloids, including abyssenine A, has been established, offering insights into macrocyclization and the antibacterial and cytotoxic properties of these compounds (Toumi et al., 2009).

Biological and Pharmacological Studies

  • Abyssinone II, a compound related to abyssenine A, exhibited promising antibacterial activity, including against drug-resistant strains. Its mechanism involves disrupting bacterial membrane potential and inhibiting key cellular biosynthesis processes (Sun et al., 2012).
  • In another study, 4-chromanones and chalcones based on abyssinone II structures were synthesized and evaluated for antibacterial efficacy, revealing potent activity against several pathogens (Feng et al., 2014).

properties

Product Name

Abyssenine A

Molecular Formula

C25H38N4O4

Molecular Weight

458.6 g/mol

IUPAC Name

(2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione

InChI

InChI=1S/C25H38N4O4/c1-7-16(4)22-25(32)28-20(12-15(2)3)23(30)27-11-10-17-8-9-21(33-6)18(13-17)14-19(26-5)24(31)29-22/h8-11,13,15-16,19-20,22,26H,7,12,14H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/b11-10-/t16-,19-,20-,22-/m0/s1

InChI Key

BAVHHCZUKBUMSO-WUXBUNLRSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC(C)C

synonyms

abyssenine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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